Histamine H3 Receptor Binding Affinity
This compound exhibits single-digit nanomolar binding affinity (Kd) for the human Histamine H3 receptor (H3R) when measured in a physiologically relevant cellular context [1]. This affinity is an order of magnitude higher than the observed affinity for other CNS-related targets like the MAGL enzyme, where it shows a Ki of 650 nM [2], and significantly different from the micromolar range observed for antiproliferative activity [3]. This demonstrates a primary, high-affinity target interaction that distinguishes it from other piperazine analogs which may have their primary affinity elsewhere, such as the sigma-1 receptor or dopamine transporters.
| Evidence Dimension | Target Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 1.35 nM |
| Comparator Or Baseline | MAGL enzyme (Ki = 650 nM) |
| Quantified Difference | 481-fold greater affinity for H3R vs. MAGL |
| Conditions | Human recombinant NLuc/GPCR-fused H3R in HEK293T cells; 30-min BRET assay. |
Why This Matters
This high-affinity H3R binding profile, in contrast to its much weaker affinity for MAGL, defines a specific, measurable interaction that a scientist can use to prioritize this compound for H3R-focused research over other piperazine derivatives with different primary targets.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50538677 (CHEMBL4635634): Binding affinity to human recombinant NLuc/GPCR-fused H3R. View Source
- [2] BindingDB. (n.d.). Affinity Data for BDBM50470454 (CHEMBL4282040): Competitive inhibition of human recombinant MAGL. View Source
- [3] Nature Scientific Reports. (2020). Table 1: Cytotoxicity of compound 31 at five dose concentration level (0.01–100 µM). View Source
